![molecular formula C17H24N2O B2759220 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411196-36-4](/img/structure/B2759220.png)
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, also known as Crenolanib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and other hematologic malignancies.
Mechanism of Action
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole works by specifically targeting and inhibiting FLT3, a receptor tyrosine kinase that is commonly mutated in AML and other hematologic malignancies. FLT3 mutations result in constitutive activation of the receptor, leading to uncontrolled cell growth and proliferation. By inhibiting FLT3, this compound is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes and cytokines. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its high selectivity for FLT3, which makes it a potent and specific inhibitor of this target. It also has good pharmacokinetic properties, with a half-life of approximately 12 hours. However, one limitation of this compound is its relatively low solubility, which can make it difficult to formulate for use in in vivo experiments.
Future Directions
There are several future directions for research on 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole. One area of interest is the development of combination therapies that use this compound in combination with other agents to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the use of this compound in other types of cancer, including solid tumors, where it has shown promising results in preclinical studies.
Synthesis Methods
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the condensation of 2-methyl-2-propanol and 2,3-dimethylindole to form the key intermediate, which is then reacted with aziridine and methanesulfonic acid to yield this compound.
Scientific Research Applications
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has shown promising results in the treatment of AML, where it has been shown to induce complete remission in a significant number of patients. It has also been studied in the treatment of gastrointestinal stromal tumors (GISTs) and other solid tumors.
properties
IUPAC Name |
1,3-dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12(2)8-19-10-14(19)11-20-15-5-6-16-13(3)9-18(4)17(16)7-15/h5-7,9,12,14H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNUFGHUSZRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)OCC3CN3CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
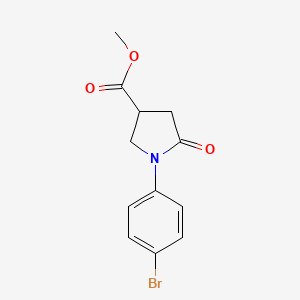
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
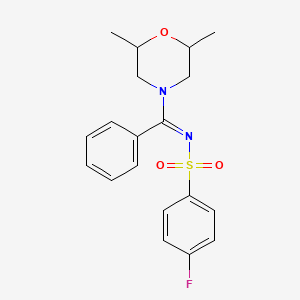
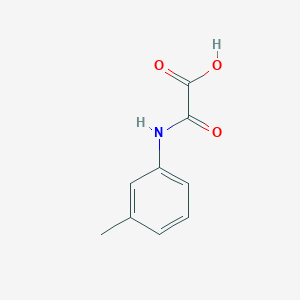
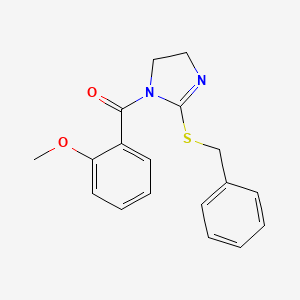
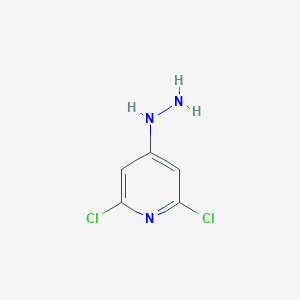
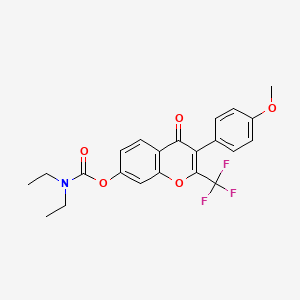
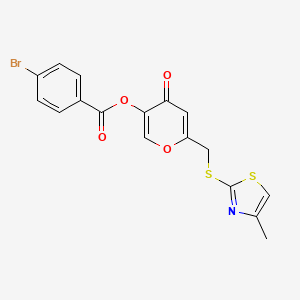

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)
![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
